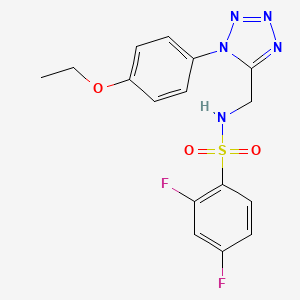

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a 2,4-difluorobenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O3S/c1-2-26-13-6-4-12(5-7-13)23-16(20-21-22-23)10-19-27(24,25)15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLZKQCIICRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction. Finally, the difluorobenzenesulfonamide moiety is attached through a sulfonation reaction using chlorosulfonic acid and subsequent fluorination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Tetrazole Derivatives with Sulfonyl/Sulfonamide Groups

- Compound [10–15] from –2: These 1,2,4-triazole derivatives share the 2,4-difluorophenyl substituent and sulfonylphenyl group. For example, 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ([10–15]) features a triazole core instead of tetrazole. The sulfonyl group in these compounds enhances stability, as evidenced by IR spectra showing νC=S bands at 1247–1255 cm⁻¹ and νNH bands at 3278–3414 cm⁻¹, confirming thione tautomer dominance .

- N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide () : This compound shares the sulfonamide and fluorophenyl motifs. The ethyl and phenyl substituents on the triazole core suggest higher lipophilicity compared to the ethoxyphenyl group in the target compound .

Tetrazole-Based Bioisosteres

- Valsartan and Candesartan (): These angiotensin II receptor antagonists use tetrazole as a carboxylic acid bioisostere. While the target compound’s sulfonamide group differs, the 2,4-difluorophenyl and 4-ethoxyphenyl groups may mimic the biphenyl-tetrazole pharmacophore critical for receptor binding. The ethoxy group could enhance membrane permeability compared to valsartan’s pentanoyl chain .

Tetrazole-Thioacetamide Hybrids

- 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide () : This analog replaces the sulfonamide with a thioacetamide group. The thioether linkage may reduce metabolic stability compared to the sulfonamide’s robust S=O bonds, as seen in IR spectra of related compounds (νC=S at 1243–1258 cm⁻¹ vs. sulfonamide νS=O at ~1350 cm⁻¹) .

Spectral and Physicochemical Properties

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological contexts, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C₁₈H₁₉N₅O₄S

- Molecular Weight: 403.5 g/mol

- CAS Number: 951482-69-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The tetrazole ring structure is known to facilitate binding with various enzymes and receptors, potentially influencing metabolic pathways and cellular responses. The difluorobenzenesulfonamide moiety may enhance the compound's binding affinity and specificity, contributing to its biological effects.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole derivatives can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases or transcription factors associated with tumor growth is under investigation.

Herbicidal Activity

The compound has also been explored as a potential herbicide. Its structural features allow it to interact with key enzymes in plants that are critical for growth and development. For example, inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) has been noted, which is a valuable target in herbicide development due to its role in the biosynthesis of carotenoids.

Case Study 1: HPPD Inhibition

A study focused on a series of tetrazole-based compounds reported that certain derivatives exhibited potent HPPD inhibition, with IC₅₀ values significantly lower than traditional herbicides like mesotrione. The interaction between the tetrazole nitrogen and metal ions was highlighted as a key factor in enhancing inhibitory potency .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that similar sulfonamide derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways crucial for bacterial growth .

Data Table: Summary of Biological Activities

Q & A

How can the crystal structure of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,4-difluorobenzenesulfonamide be determined, and what intermolecular interactions stabilize its lattice?

Advanced Research Question

To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) is essential. The planar tetrazole ring and twisted benzenesulfonamide moiety likely create a non-coplanar conformation, similar to structurally related compounds . Intermolecular stabilization arises from N–H⋯O hydrogen bonds between sulfonamide groups and adjacent molecules, forming zigzag chains in the lattice. Van der Waals interactions from the ethoxyphenyl and difluorophenyl groups further stabilize the packing. Computational modeling (e.g., Mercury or OLEX2) should complement experimental data to validate torsion angles and hydrogen-bond geometries.

What synthetic strategies optimize the introduction of the sulfonamide group in derivatives of this compound?

Advanced Research Question

The sulfonamide group can be introduced via nucleophilic substitution using sulfonyl chlorides. A proven method involves reacting a tetrazole-methylamine precursor with 2,4-difluorobenzenesulfonyl chloride in dry pyridine at 0–5°C for 5–6 hours . Post-reaction, acidification (pH 5–6) precipitates the product, which is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Key challenges include controlling competing side reactions (e.g., over-sulfonation) and ensuring anhydrous conditions to prevent hydrolysis. Monitoring with TLC and LC-MS ensures reaction completion.

How do computational docking studies aid in predicting the biological targets of this sulfonamide derivative?

Advanced Research Question

Virtual docking (e.g., AutoDock Vina or Schrödinger Suite) identifies potential protein targets by simulating ligand-receptor interactions. For example, the 2,4-difluorophenyl group may engage in hydrophobic interactions with kinase ATP-binding pockets, while the tetrazole ring participates in π-π stacking with aromatic residues . Molecular dynamics simulations (100 ns) assess binding stability, with binding free energies calculated via MM-GBSA. Cross-validation with experimental kinase inhibition assays (e.g., SphK1 or AKT kinases) resolves discrepancies between predicted and observed activities .

What analytical techniques are critical for verifying the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Purity is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Structural integrity is validated using - and -NMR to confirm proton environments (e.g., sulfonamide NH at δ 10–12 ppm) and quaternary carbons. High-resolution mass spectrometry (HRMS-ESI) ensures correct molecular ion peaks. For crystalline batches, powder XRD compares experimental and simulated patterns to detect polymorphic impurities .

How can researchers resolve contradictions in biological activity data observed across different studies on this compound?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell line specificity, incubation times) or impurities. Systematic approaches include:

- Dose-response curves : Confirm EC/IC consistency across multiple assays (e.g., MTT vs. ATP-lite).

- Metabolic stability tests : Use liver microsomes to rule out degradation artifacts.

- Orthogonal validation : Combine in vitro results with in silico ADMET predictions (e.g., SwissADME) .

Cross-referencing crystallographic data with docking results also clarifies whether structural flexibility affects target engagement .

What methodologies assess the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies use forced degradation protocols:

- Thermal stress : Heat at 40–60°C for 72 hours in solid and solution states.

- pH stress : Incubate in buffers (pH 1–13) at 37°C for 24 hours.

Degradation products are analyzed via LC-MS to identify cleavage sites (e.g., sulfonamide bond hydrolysis). Arrhenius plots predict shelf life, while FT-IR tracks functional group integrity. For tetrazole ring stability, -NMR monitors proton shifts under acidic conditions .

How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Advanced Research Question

SAR strategies include:

- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Scaffold hopping : Substitute the tetrazole with triazole or oxadiazole rings to modulate solubility .

Biological testing against panels of enzymes (e.g., kinases, cytochrome P450 isoforms) quantifies selectivity. QSAR models (Random Forest or PLS regression) correlate molecular descriptors (logP, polar surface area) with activity .

What protocols ensure reproducibility in the synthesis of this compound across different laboratories?

Basic Research Question

Standardized protocols include:

- Detailed reaction logs : Precise temperature control (±2°C), stoichiometry (1.1:1 sulfonyl chloride:amine), and inert atmospheres.

- Quality control checkpoints : Intermediate characterization via -NMR and HRMS before proceeding to next steps.

- Purification SOPs : Flash chromatography with defined solvent gradients and column dimensions. Inter-lab validation via round-robin testing minimizes batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.